1-(Piperidin-4-yl)-4-propylpiperazine
Overview
Description
1-(Piperidin-4-yl)-4-propylpiperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmacological activities
Mechanism of Action
Target of Action
It’s known that piperidine-containing compounds play a significant role in drug design and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biochemical and pharmacological properties .
Biochemical Pathways
Piperidine derivatives have been associated with various biochemical pathways, depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, depending on their specific structures and functional groups .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, depending on their specific structures and targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Biochemical Analysis
Biochemical Properties
1-(Piperidin-4-yl)-4-propylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been reported to have antimicrobial activity, suggesting that it may interact with enzymes and proteins essential for the survival of microorganisms
Cellular Effects
Preliminary studies suggest that it may influence cell function by modulating signaling pathways and gene expression
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-yl)-4-propylpiperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives with high yields.
Industrial Production Methods: Industrial production of piperazine derivatives often involves multicomponent reactions and the use of nanocatalysts for hydrogenation and cyclization processes . These methods are designed to be cost-effective and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are used to remove oxygen or add hydrogen to the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
Scientific Research Applications
1-(Piperidin-4-yl)-4-propylpiperazine has a wide range of scientific research applications:
Comparison with Similar Compounds
1-(4-Fluorobenzyl)piperidin-4-yl: Known for its antimalarial activity.
1-(3,4-Dichlorobenzyl)piperidin-4-yl: Exhibits high selectivity for resistant strains of Plasmodium falciparum.
1-(4-Bromobenzyl)piperidin-4-yl: Another compound with promising antimalarial properties.
Uniqueness: 1-(Piperidin-4-yl)-4-propylpiperazine stands out due to its unique structure, which combines a piperidine ring with a propyl group attached to a piperazine ring. This unique configuration provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-piperidin-4-yl-4-propylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-7-14-8-10-15(11-9-14)12-3-5-13-6-4-12/h12-13H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQFJFFJSHSLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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